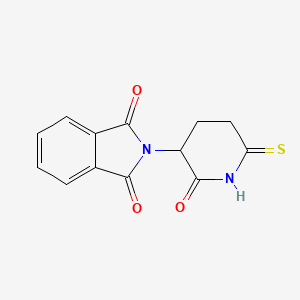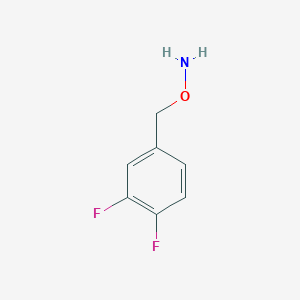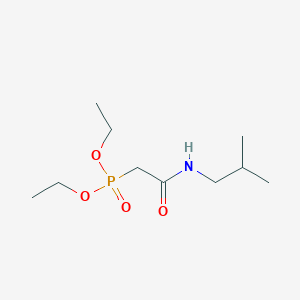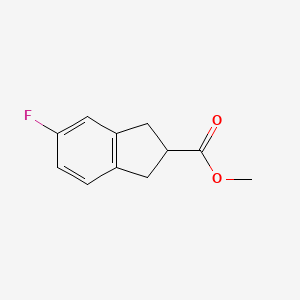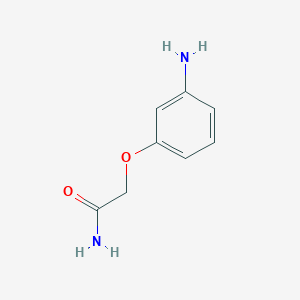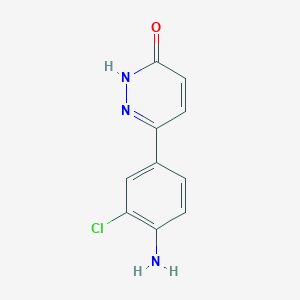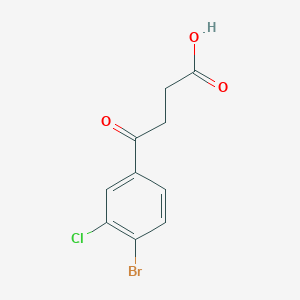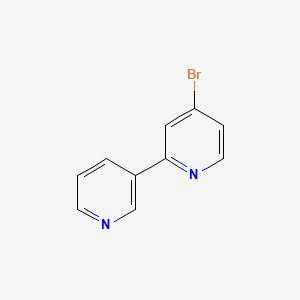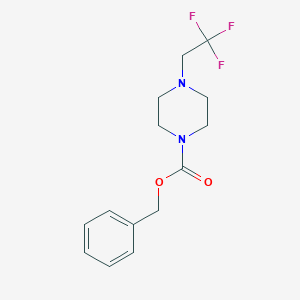
4-(5-Chloro-2-hydroxy-4-methylphenyl)-4-oxobutanoic acid
Overview
Description
Synthesis Analysis
The synthesis of similar compounds often involves complex organic reactions. For instance, the compound “(5-Chloro-2-hydroxy-4-methylphenyl)(1H-pyrazol-4-yl)methanone” can be prepared by Fries rearrangement of 4-chloro-3-methylphenyl benzoate in the presence of aluminium chloride .Molecular Structure Analysis
The molecular structure of a compound can be determined by various spectroscopic techniques. The similar compound “5’-Chloro-2’-hydroxy-4’-methyl acetophenone” has a molecular formula of C9H9ClO2 .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. For instance, the similar compound “5-CHLORO-2-HYDROXY-4-METHYLBENZOPHENONE” has a melting point of 138-141 °C and a boiling point of 350.79°C .Scientific Research Applications
Catalysis and Synthesis
The compound 4-(5-Chloro-2-hydroxy-4-methylphenyl)-4-oxobutanoic acid and its derivatives have been studied for their use in catalysis and synthesis. For instance, a study conducted by Kiyani and Ghorbani (2015) explored the use of boric acid-catalyzed multi-component reactions involving aryl aldehydes and ethyl 3-oxobutanoate derivatives, leading to efficient synthesis of 4H-isoxazol-5(4H)-ones in aqueous medium. This method is highlighted for its efficiency, simplicity, high yields, and shorter reaction times (Kiyani & Ghorbani, 2015).
Spectroscopy and Structural Analysis
The compound has been utilized in vibrational spectroscopic studies. Fernandes et al. (2017) conducted a study involving a chloramphenicol derivative, including single-crystal X-ray diffraction and vibrational spectroscopy (Raman and infrared). The spectral band assignments were assisted by DFT calculations, providing insights into the molecular structure and interactions (Fernandes et al., 2017).
Molecular Docking and Biological Activity
Molecular docking and vibrational studies of related compounds have been conducted to understand their potential biological activities. Vanasundari et al. (2018) conducted a comparative study of derivatives of 4-oxobutanoic acid, exploring their spectroscopic and structural properties. This study includes analysis of hyper-conjugative interactions, charge delocalization, and potential biological activities, suggesting the importance of these compounds in pharmacological research (Vanasundari et al., 2018).
Photochemistry and Organic Synthesis
The compound's derivatives have also been researched in the context of photochemistry and organic synthesis. A study by Enev et al. (1987) explored the photolysis of methyl 2-chloro-3-oxobutanoate, leading to various reaction products. This research contributes to understanding the photochemical properties of 4-oxobutanoic acid derivatives (Enev et al., 1987).
Mechanism of Action
properties
IUPAC Name |
4-(5-chloro-2-hydroxy-4-methylphenyl)-4-oxobutanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11ClO4/c1-6-4-10(14)7(5-8(6)12)9(13)2-3-11(15)16/h4-5,14H,2-3H2,1H3,(H,15,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGSWMHDPRBNVDA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1Cl)C(=O)CCC(=O)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.65 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




